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# The Enigmatic Journey of Tivantinib (ARQ 197): A Dual-Mechanism Anticancer Agent

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A Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

Tivantinib (formerly ARQ 197), a small molecule inhibitor, initially garnered significant attention as a selective, non-ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Its development marked a pivotal moment in the pursuit of targeted therapies for cancers with aberrant c-Met signaling. However, subsequent research unveiled a more complex and intriguing mechanism of action, revealing its potent anti-tubulin activity. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted mechanism of action of Tivantinib. It consolidates key preclinical and clinical data, details essential experimental protocols, and visualizes the intricate signaling pathways and experimental workflows associated with this compound. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating Tivantinib and similar dual-mechanism anticancer agents.

#### Introduction: The Dawn of a c-Met Inhibitor

The c-Met proto-oncogene, and its ligand, hepatocyte growth factor (HGF), form a signaling pathway crucial for normal cellular processes, including proliferation, migration, and morphogenesis. However, dysregulation of the HGF/c-Met axis through gene amplification, mutation, or overexpression is a well-established driver of tumorigenesis and metastasis in a multitude of human cancers. This understanding spurred the development of targeted therapies aimed at inhibiting c-Met activity.



Tivantinib emerged from these efforts as a promising, orally bioavailable small molecule. Developed by ArQule, Inc., it was distinguished as a non-ATP-competitive inhibitor, a characteristic suggesting a higher degree of selectivity compared to many kinase inhibitors that target the highly conserved ATP-binding pocket. Initial preclinical studies demonstrated its ability to inhibit c-Met phosphorylation and downstream signaling, leading to antitumor activity in various cancer models.

## A Paradigm Shift: Unveiling a Dual Mechanism of Action

While the initial focus of Tivantinib's development was its c-Met inhibitory activity, further investigations revealed a second, potent mechanism of action: the disruption of microtubule polymerization. This discovery reshaped the understanding of Tivantinib's cytotoxic effects and provided a rationale for its activity in tumors without high c-Met expression.

This dual mechanism positions Tivantinib as a fascinating case study in drug development, highlighting the potential for single agents to impact multiple, critical oncogenic pathways. The following sections will delve into the specifics of both its c-Met-dependent and c-Met-independent activities.

#### **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of Tivantinib.

Table 1: Preclinical In Vitro Activity of Tivantinib

Parameter	Value	Cell Lines/System	Reference
c-Met Inhibition (Ki)	355 nM	Recombinant human c-Met	[1]
IC50 (c-Met Phosphorylation)	100 - 300 nM	HT29, MKN-45, MDA- MB-231, NCI-H441	[1]
IC50 (Cell Proliferation)	0.03 - 30 μΜ	Various cancer cell lines	[1]



Table 2: Tivantinib Pharmacokinetics in Humans (Single Agent)

Parameter	Value	Dose	Patient Population	Reference
Tmax (median)	3.1 hours	240 mg	Hepatocellular Carcinoma	[2]
Cmax (mean)	1.37 μg/mL	240 mg	Hepatocellular Carcinoma	[2]
AUC0-8h (mean)	6.88 μg/mL·h	240 mg	Hepatocellular Carcinoma	[2]

Table 3: Key Clinical Trial Efficacy Data for Tivantinib in Hepatocellular Carcinoma (HCC)

Trial Phase	Endpoin t	Tivantin ib Arm	Placebo Arm	HR (95% CI)	p-value	MET Status	Referen ce
Phase II	Median TTP	1.6 months	1.4 months	0.64 (0.43– 0.94)	0.04	All comers	[3]
Phase II	Median OS	7.2 months	3.8 months	0.38 (0.18– 0.81)	0.01	MET-high	
Phase III (METIV- HCC)	Median OS	8.4 months	9.1 months	0.97 (0.75– 1.25)	0.81	MET-high	[3]
Phase III (METIV- HCC)	Median PFS	2.1 months	2.0 months	0.96 (0.75- 1.22)	0.72	MET-high	

TTP: Time to Progression; OS: Overall Survival; PFS: Progression-Free Survival; HR: Hazard Ratio; CI: Confidence Interval.

## **Signaling Pathways and Mechanisms of Action**

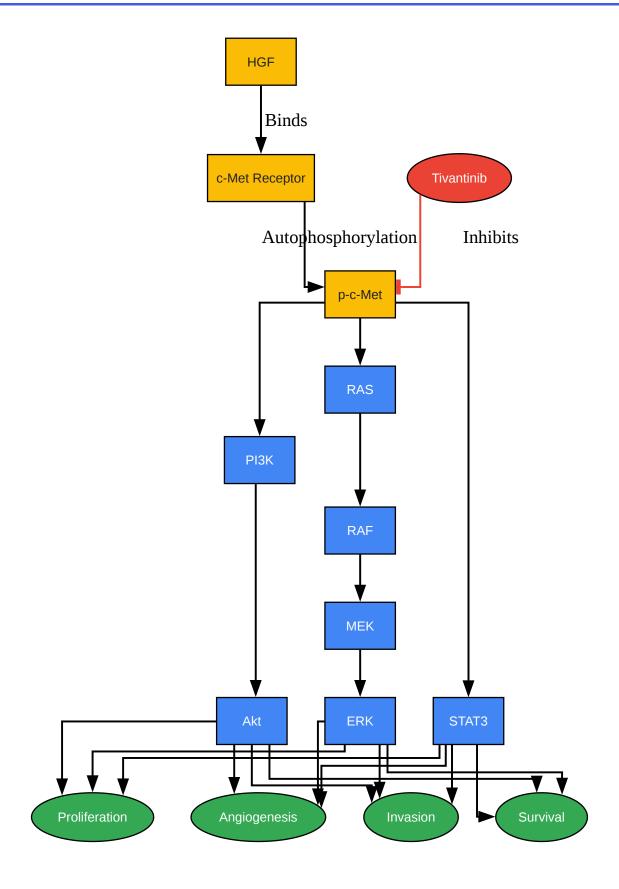


Tivantinib exerts its anticancer effects through two primary mechanisms: inhibition of the c-Met signaling pathway and disruption of microtubule dynamics.

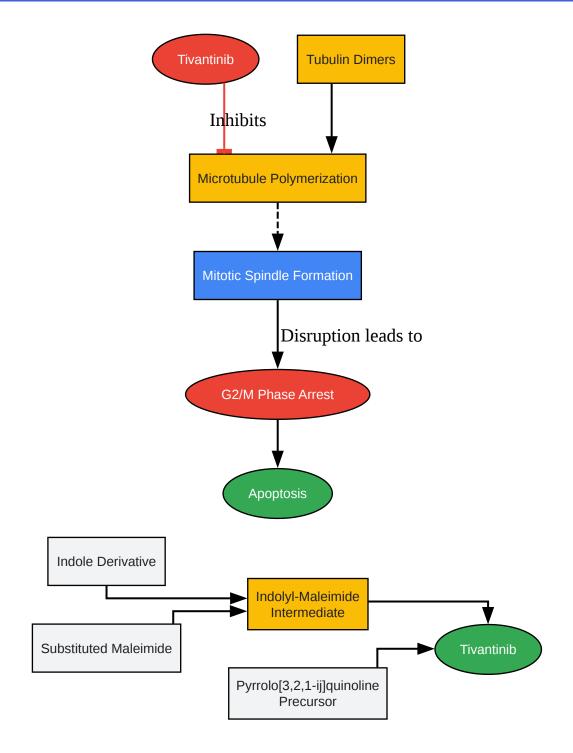
#### **c-Met Dependent Pathway**

As a non-ATP-competitive inhibitor, Tivantinib binds to the inactive conformation of the c-Met kinase domain. This binding prevents the autophosphorylation of the receptor upon HGF binding, thereby blocking the activation of downstream signaling cascades that promote cell proliferation, survival, migration, and invasion.

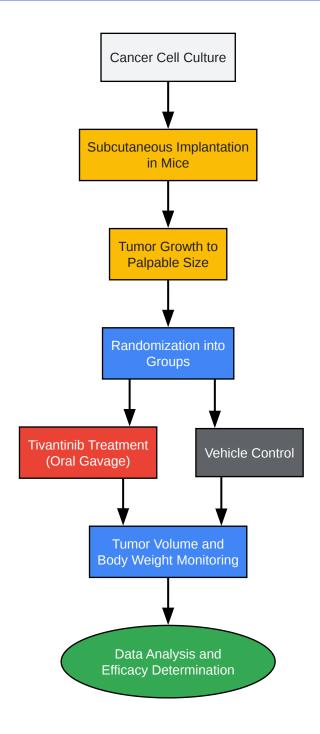












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